2-(1H-benzimidazol-2-yl)-3-phenylpropanenitrile
Description
2-(1H-Benzimidazol-2-yl)-3-phenylpropanenitrile is a benzimidazole-derived compound characterized by a propanenitrile backbone substituted with a benzimidazole ring at the 2-position and a phenyl group at the 3-position. Benzimidazole derivatives are renowned for their diverse pharmacological and industrial applications, including antimicrobial activity, corrosion inhibition, and materials science . The nitrile group in this compound enhances its reactivity, enabling interactions with biological targets or metal surfaces, depending on the application.
Properties
IUPAC Name |
2-(1H-benzimidazol-2-yl)-3-phenylpropanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3/c17-11-13(10-12-6-2-1-3-7-12)16-18-14-8-4-5-9-15(14)19-16/h1-9,13H,10H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRYXCUBJICPFNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C#N)C2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-benzimidazol-2-yl)-3-phenylpropanenitrile typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or nitrile under acidic or basic conditions. One common method includes the reaction of o-phenylenediamine with benzaldehyde followed by cyclization to form the benzimidazole ring. The nitrile group can be introduced through subsequent reactions involving cyanogen bromide or other nitrile sources .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 2-(1H-benzimidazol-2-yl)-3-phenylpropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce amines .
Scientific Research Applications
2-(1H-benzimidazol-2-yl)-3-phenylpropanenitrile has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug development.
Industry: It is utilized in the production of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-(1H-benzimidazol-2-yl)-3-phenylpropanenitrile involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity or modulating signaling pathways. The benzimidazole ring is known to interact with nucleic acids and proteins, contributing to its biological effects .
Comparison with Similar Compounds
2-(1H-Benzimidazol-2-yl)-1-phenylguanidine (Compound 3079203)
- Structure : Replaces the propanenitrile group with a guanidine moiety.
- Comparison : The guanidine group enhances hydrogen bonding with bacterial targets, whereas the nitrile group in the target compound may prioritize electrophilic interactions.
Avanbulinum (INN)
- Structure : Incorporates a 1,2,5-oxadiazole ring and an additional propanenitrile chain.
- Activity : Pharmacological properties are unstated, but its complexity suggests use in targeted therapies.
- Comparison : The oxadiazole ring increases metabolic stability and bioavailability compared to simpler benzimidazole-nitrile derivatives .
Corrosion Inhibitors
2-(1H-Benzimidazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile
- Structure : Features an acrylonitrile group and a 4-hydroxyphenyl substituent.
- Activity: Achieves 85–92% corrosion inhibition efficiency for copper in 1M HNO₃, mediated by electron donor-acceptor interactions with metal surfaces .
- Comparison : The hydroxyl group enhances adsorption via hydrogen bonding, while the target compound’s phenyl group may rely on hydrophobic interactions.
2-(1-Phenyl-1H-benzimidazol-2-yl)phenol
- Structure: Includes a phenolic hydroxyl group.
- Application : Used as a ligand in Ir(III) complexes for organic light-emitting devices (OLEDs) due to its excited-state intramolecular proton transfer (ESIPT) properties .
- Comparison : The hydroxyl group facilitates luminescence, whereas the nitrile group in the target compound may prioritize charge transport.
Benzimidazolyl-Benzazole Derivatives (e.g., 2-(1H-benzimidazol-2-yl)benzothiazole)
- Structure : Fused benzimidazole-benzazole rings.
- Application : Utilized in UV-photoprotective compositions for sunscreen formulations .
- Comparison : Extended conjugation improves UV absorption, a feature absent in the target compound.
Structural Complexity and Reactivity
2-(1,3-Dihydro-2H-benzimidazol-2-ylidene)-3-[5-(3-nitro-6-oxo-2,4-cyclohexadien-1-ylidene)-2(5H)-furanylidene]propanenitrile
- Structure: Incorporates nitro, cyclohexadienone, and furanylidene groups.
- Comparison : Increased structural complexity enhances stability but may reduce synthetic feasibility compared to the target compound.
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | LogP (Predicted) | Hydrogen Bond Donors/Acceptors |
|---|---|---|---|
| This compound | 245.28 | 3.2 | 1/3 |
| N-[4-(1H-Benzimidazol-2-yl)phenyl]-3,3-diphenylpropanamide | 417.50 | 5.8 | 2/3 |
| 2-(1H-1,3-Benzodiazol-2-yl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile | 368.31 | 4.1 | 2/5 |
Biological Activity
2-(1H-benzimidazol-2-yl)-3-phenylpropanenitrile is a benzimidazole derivative that has garnered attention due to its potential biological activities. This compound is part of a larger class of benzimidazole derivatives known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article aims to provide a detailed overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Interaction : Benzimidazole derivatives commonly interact with enzymes such as cyclooxygenases and lipoxygenases, which play roles in inflammatory pathways.
- Receptor Modulation : This compound may act as an allosteric modulator for certain receptors, enhancing or inhibiting their activity depending on the cellular context.
- Cytotoxicity : Preliminary studies indicate that it exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent .
Anticancer Properties
Research has demonstrated that this compound shows significant cytotoxicity against several cancer cell lines. A comparative study highlighted the compound's effectiveness against A549 (lung cancer), MCF-7 (breast cancer), and OVCAR-3 (ovarian cancer) cells. The structure–activity relationship indicates that specific substitutions on the phenyl moiety can enhance cytotoxicity .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown promising results against Gram-positive bacteria, indicating its potential use in treating bacterial infections .
Case Studies
- Cytotoxicity Evaluation :
- Antimicrobial Testing :
Pharmacokinetics
Benzimidazole derivatives are generally characterized by favorable pharmacokinetic profiles:
- Absorption : Good bioavailability has been reported for similar compounds, suggesting that this derivative may also exhibit effective absorption characteristics.
- Metabolism : Metabolic studies indicate that these compounds undergo phase I and phase II metabolic transformations, which may influence their bioactivity and toxicity profiles.
Safety and Toxicology
While initial findings are promising regarding the biological activity of this compound, further studies are necessary to evaluate its safety profile comprehensively. Toxicological evaluations in animal models have shown varying effects based on dosage, highlighting the need for careful dose optimization in future therapeutic applications.
Q & A
Q. What are the common synthetic routes for 2-(1H-benzimidazol-2-yl)-3-phenylpropanenitrile, and how are structural ambiguities resolved?
The compound is synthesized via condensation reactions involving benzimidazole precursors and nitrile-containing intermediates. For example, reacting benzylmalononitrile with thioglycolic acid under reflux in acetic acid yields tautomeric products like 2-(4-hydroxythiazol-2-yl)-3-phenylpropanenitrile and 2-(4-oxothiazolidin-2-ylidene)-3-phenylpropanenitrile . Structural characterization employs NMR, X-ray crystallography, and mass spectrometry to resolve tautomeric ambiguities and confirm regiochemistry. Single-crystal XRD is critical for identifying π-π stacking interactions in the solid state .
Q. How does this compound act as a corrosion inhibitor, and what experimental methods validate its efficacy?
In 1M HNO3, the compound inhibits copper corrosion via adsorption, with efficiency dependent on concentration and temperature. Mass loss techniques and electrochemical measurements (e.g., polarization curves) quantify inhibition efficiency (up to ~90% at optimal concentrations). Adsorption follows the Langmuir isotherm, suggesting monolayer formation. DFT calculations correlate inhibition with electron-donating/accepting properties, where higher HOMO energy (e.g., −5.2 eV) enhances metal-surface interactions .
Advanced Research Questions
Q. How do DFT and QSPR models reconcile theoretical predictions with experimental corrosion inhibition data?
DFT calculations (B3LYP/6-31G*) identify reactive sites via Fukui functions and dual descriptors, showing electron-rich benzimidazole nitrogen as the primary adsorption site. A QSPR model links inhibition efficiency to quantum parameters (e.g., dipole moment, electronegativity). For instance, a higher dipole moment (~4.5 D) correlates with stronger inhibitor-metal interactions. Multivariate regression validates the model (R² > 0.85), enabling predictive design of derivatives with improved inhibition .
Q. What role do intermolecular interactions play in the crystal packing of benzimidazole-containing analogs?
X-ray crystallography reveals that π-π stacking between benzimidazole and phenyl groups (interplanar distance ~3.6 Å) stabilizes the crystal lattice. Hydrogen bonding (e.g., N–H⋯O, ~2.8 Å) and van der Waals interactions further enhance packing efficiency. These features are critical for understanding solubility and stability in material science applications .
Q. How do transition metal complexes of this compound enhance catalytic or photophysical properties?
Nickel(II) and cobalt(II) complexes with 2-(1H-benzimidazol-2-yl)phenol ligands exhibit unique electronic properties. DFT-optimized geometries show square-planar coordination (bond angles ~90°), with metal-ligand bond lengths (~1.9 Å) influencing redox activity. These complexes demonstrate potential in catalysis (e.g., HER) due to low overpotentials (~200 mV) and high turnover frequencies .
Q. What strategies address contradictions in experimental vs. theoretical adsorption energies for corrosion inhibition?
Discrepancies arise from solvent effects and surface heterogeneity unaccounted for in gas-phase DFT models. Hybrid QM/MM simulations incorporating solvation (e.g., COSMO-RS) improve agreement with experimental ΔGads values (e.g., −35 kJ/mol vs. −32 kJ/mol predicted). Sensitivity analysis identifies temperature and pH as critical variables requiring experimental validation .
Q. Methodological Notes
- Synthesis : Prioritize reflux conditions (acetic acid, 5–10 h) for high yields (>70%) .
- Characterization : Use SC-XRD for unambiguous tautomer identification and Hirshfeld surface analysis for intermolecular interactions .
- DFT : Benchmark functionals (e.g., B3LYP) against experimental UV-Vis spectra to validate electronic transitions .
- QSPR : Include descriptors like molecular polarizability and local softness to improve model robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
